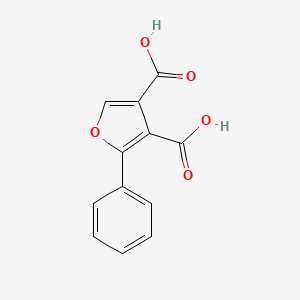

2-Phenylfuran-3,4-dicarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H8O5 |

|---|---|

Molecular Weight |

232.19 g/mol |

IUPAC Name |

2-phenylfuran-3,4-dicarboxylic acid |

InChI |

InChI=1S/C12H8O5/c13-11(14)8-6-17-10(9(8)12(15)16)7-4-2-1-3-5-7/h1-6H,(H,13,14)(H,15,16) |

InChI Key |

PTEUSHMOGXTIIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CO2)C(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenylfuran-3,4-dicarboxylic acid

Introduction

2-Phenylfuran-3,4-dicarboxylic acid is a polysubstituted furan derivative. The furan scaffold is a five-membered aromatic heterocycle containing one oxygen atom, which is a common structural motif in a wide array of biologically active compounds.[1] Furan derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1] The substitution pattern on the furan ring, in this case, a phenyl group at the 2-position and two carboxylic acid groups at the 3- and 4-positions, is anticipated to confer specific chemical and biological properties. This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological activities of this compound, targeted towards researchers and professionals in the fields of medicinal chemistry and drug development.

Physicochemical Properties

| Property | 2,5-Diphenylfuran-3,4-dicarboxylic acid | 2,5-Furandicarboxylic acid (FDCA) |

| Molecular Formula | C₁₈H₁₂O₅ | C₆H₄O₅ |

| Molecular Weight | 308.29 g/mol | 156.09 g/mol |

| Boiling Point | 470.5°C at 760 mmHg[2] | 420°C[3] |

| Melting Point | Not Available | 342°C[3] |

| Density | 1.352 g/cm³[2] | 1.604 g/cm³[3] |

| Flash Point | 238.4°C[2] | 207°C[3] |

| pKa | Not Available | 4.38, 5.85[3] |

| Solubility | Not Available | Soluble in DMSO[3] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A key method involves the regioselective synthesis of the corresponding diester, dimethyl 2-phenylfuran-3,4-dicarboxylate, followed by hydrolysis.[4]

Experimental Workflow for the Synthesis of Dimethyl 2-Phenylfuran-3,4-dicarboxylate

Caption: Synthesis of the diester precursor.

Experimental Protocols

1. Synthesis of Dimethyl 2-phenylfuran-3,4-dicarboxylate

This procedure is adapted from a general method for the synthesis of polysubstituted furans.[4]

-

Step 1: Synthesis of the Sulfur Ylide (2-(dimethyl-λ⁴-sulfanylidene)-1-phenylethan-1-one)

-

A mixture of phenacyl bromide and dimethyl sulfide is stirred to form the corresponding sulfonium halide.

-

After 12 hours, the resulting solid residue is filtered, washed with acetone, and used without further purification.

-

The sulfonium halide is then added to a solution of sodium hydroxide (NaOH) in water at 0°C.

-

The solution is stirred for 30 minutes and then extracted multiple times with dichloromethane.

-

The combined organic layers are washed sequentially with water and brine, dried over sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the sulfur ylide, which can be used directly in the next step.

-

-

Step 2: Synthesis of Dimethyl 2-phenylfuran-3,4-dicarboxylate

-

The synthesized sulfur ylide is reacted with dimethyl acetylenedicarboxylate (DMAD).

-

This reaction proceeds through a tandem sequence of a Michael addition, intramolecular nucleophilic addition, a 4π ring opening, another intramolecular Michael addition, and finally an elimination step to afford the desired dimethyl 2-phenylfuran-3,4-dicarboxylate.

-

2. Hydrolysis to this compound

While a specific protocol for the hydrolysis of dimethyl 2-phenylfuran-3,4-dicarboxylate was not found in the search results, a general procedure for the hydrolysis of a similar compound, diethyl 2,5-dimethylfuran-3,4-dicarboxylate, involves treatment with potassium hydroxide in an ethanol solution.[5] A plausible adapted protocol is as follows:

-

The dimethyl 2-phenylfuran-3,4-dicarboxylate is dissolved in a solution of potassium hydroxide (KOH) in ethanol.

-

The mixture is heated under reflux to facilitate the hydrolysis of the ester groups.

-

After the reaction is complete, the mixture is cooled, and the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is acidified with a strong acid, such as hydrochloric acid (HCl), to precipitate the dicarboxylic acid.

-

The solid product is then collected by filtration, washed with cold water, and dried.

Potential Biological Activity and Signaling Pathways

Phenyl-substituted furan carboxylic acid derivatives have been investigated as potential inhibitors of phosphodiesterase 4 (PDE4).[6] PDE4 is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, where it specifically hydrolyzes cAMP.[7][8] The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates various downstream signaling events. This mechanism is of significant therapeutic interest for a range of conditions, including inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD), as well as neurological disorders.[6][8]

Simplified PDE4 Signaling Pathway

Caption: Inhibition of PDE4 increases cAMP levels.

The inhibition of PDE4 by compounds such as this compound could lead to an accumulation of cAMP.[7] This, in turn, can activate Protein Kinase A (PKA), which then phosphorylates downstream targets like the cAMP response element-binding protein (CREB).[8] The activation of the PKA/CREB pathway can modulate the transcription of genes involved in inflammation and other cellular processes. For instance, increased cAMP levels in immune cells are generally associated with anti-inflammatory effects, such as the suppression of tumor necrosis factor-alpha (TNF-α) release.[6]

Molecular docking studies on similar phenylfuran derivatives suggest that the phenyl ring and the carboxylic acid moieties could play a crucial role in binding to the active site of PDE4B.[6] The specific orientation and interactions of these functional groups within the enzyme's binding pocket are key determinants of inhibitory activity.

This compound is a molecule of interest for medicinal chemistry and drug discovery due to the established biological activities of the furan scaffold. While specific quantitative data for this compound is limited, its synthesis is achievable through established chemical routes. The structural similarity to known PDE4 inhibitors suggests that it may exhibit similar biological activity, making it a candidate for further investigation as a modulator of the cAMP signaling pathway. Future research should focus on the detailed characterization of its physicochemical properties, optimization of its synthesis, and comprehensive evaluation of its biological effects to fully elucidate its therapeutic potential.

References

- 1. ijabbr.com [ijabbr.com]

- 2. 3,4-Furandicarboxylicacid, 2,5-diphenyl- | CAS#:19799-49-6 | Chemsrc [chemsrc.com]

- 3. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]

- 4. Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03563J [pubs.rsc.org]

- 5. CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid - Google Patents [patents.google.com]

- 6. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Synthesis of 2-Phenylfuran-3,4-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2-phenylfuran-3,4-dicarboxylic acid, a valuable building block in medicinal chemistry and materials science. This document details the primary synthetic routes, including the formation of the furan ring system and the subsequent hydrolysis to the target dicarboxylic acid. Experimental protocols, quantitative data, and reaction pathway visualizations are provided to facilitate its application in a research and development setting.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process:

-

Furan Ring Construction: A regioselective synthesis of a dialkyl 2-phenylfuran-3,4-dicarboxylate intermediate. A robust method for this transformation involves the reaction of a sulfonium ylide with an acetylenic ester.[1]

-

Ester Hydrolysis: Conversion of the dialkyl ester intermediate to the final dicarboxylic acid through saponification.

This approach allows for the efficient construction of the substituted furan core with high regioselectivity, followed by a straightforward hydrolysis to yield the desired product.

Experimental Protocols

Step 1: Synthesis of Dimethyl 2-Phenylfuran-3,4-dicarboxylate

This procedure is adapted from the work of Dong, Du, and Xu (2019) and involves the reaction of a sulfur ylide with dimethyl acetylenedicarboxylate.[1]

2.1.1. Preparation of the Sulfur Ylide (2-(dimethyl-λ4-sulfanylidene)-1-phenylethan-1-one)

-

Materials: 2-bromo-1-phenylethan-1-one (phenacyl bromide), dimethyl sulfide, acetone, sodium hydroxide (NaOH), water, dichloromethane.

-

Procedure:

-

To a solution of 2-bromo-1-phenylethan-1-one (10 mmol) in acetone (15 mL), add dimethyl sulfide (10 mmol).

-

Stir the mixture for 12 hours at room temperature.

-

Filter the resulting precipitate (sulfonium halide) and wash with acetone. The solid can be used without further purification.

-

Add the sulfonium halide to a solution of NaOH (10 mmol) in water (10 mL) at 0 °C.

-

Stir the solution for 30 minutes and then extract several times with dichloromethane.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the sulfur ylide, which can be used directly.[1]

-

2.1.2. Furan Ring Formation

-

Materials: 2-(dimethyl-λ4-sulfanylidene)-1-phenylethan-1-one (sulfur ylide), dimethyl acetylenedicarboxylate, dimethyl sulfoxide (DMSO).

-

Procedure:

-

To a stirred suspension of the sulfur ylide (0.25 mmol) in DMSO (1 mL), add dimethyl acetylenedicarboxylate (0.125 mmol).

-

Heat the mixture at 80 °C for 4 hours under a nitrogen atmosphere.

-

After cooling to room temperature, add water (10 mL) to the reaction mixture.

-

Extract the mixture with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield dimethyl 2-phenylfuran-3,4-dicarboxylate.[1]

-

Step 2: Hydrolysis of Dimethyl 2-Phenylfuran-3,4-dicarboxylate

This is a general procedure for the hydrolysis of furan diesters, based on established methods.

-

Materials: Dimethyl 2-phenylfuran-3,4-dicarboxylate, sodium hydroxide (NaOH) or potassium hydroxide (KOH), water, ethanol (optional), hydrochloric acid (HCl).

-

Procedure:

-

Dissolve dimethyl 2-phenylfuran-3,4-dicarboxylate in a 10% aqueous solution of NaOH (using a 10-fold molar excess of NaOH). An alcohol co-solvent like ethanol may be used to improve solubility.

-

Heat the mixture to reflux and monitor the reaction by a suitable technique (e.g., TLC) until the starting material is consumed.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Acidify the clear solution by the dropwise addition of concentrated HCl until the pH is between 1 and 2, which will cause the dicarboxylic acid to precipitate.

-

Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain this compound.

-

Data Presentation

Table 1: Quantitative Data for the Synthesis of Dimethyl 2-Phenylfuran-3,4-dicarboxylate [1]

| Reactant 1 (Sulfur Ylide) | Reactant 2 (Acetylenic Ester) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-(dimethyl-λ4-sulfanylidene)-1-phenylethan-1-one | Dimethyl acetylenedicarboxylate | DMSO | 80 | 4 | Moderate to Good |

Note: The original literature reports moderate to good yields for a range of substituted sulfur ylides. Specific yield for the unsubstituted phenyl derivative was not individually highlighted but falls within this range.

Table 2: General Conditions for Furan Diester Hydrolysis

| Substrate | Base | Solvent | Temperature | Outcome |

| Dimethyl 2,2′-bifuran-5,5′-dicarboxylate | 10% aq. NaOH | Water | Reflux | Dicarboxylic acid |

| Furan-3,4-dicarboxylic acid diethyl ester | KOH | 60% Ethanol | Room Temp. | Monoester |

| 2,5-dimethylfuran-3,4-dicarboxylate diethyl ester | HCl | Water | Reflux | Dicarboxylic acid |

Mandatory Visualizations

Reaction Pathway for the Synthesis of Dimethyl 2-Phenylfuran-3,4-dicarboxylate

References

Technical Guide: 2-Phenylfuran-3,4-dicarboxylic Acid and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth overview of 2-Phenylfuran-3,4-dicarboxylic acid, with a primary focus on the synthesis of its dimethyl ester due to the limited availability of data on the diacid itself. The guide includes key physicochemical properties, a detailed experimental protocol for the synthesis of the dimethyl ester, and a discussion of the potential biological significance of related phenylfuran compounds.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₂H₈O₅ | 232.19 | Not Found |

| Dimethyl 2-phenylfuran-3,4-dicarboxylate | C₁₄H₁₂O₅ | 260.24 | Not Found |

Synthesis of Dimethyl 2-phenylfuran-3,4-dicarboxylate

A detailed experimental protocol for the synthesis of dimethyl 2-phenylfuran-3,4-dicarboxylate has been reported, providing a viable route to this class of compounds.

General Procedure for the Synthesis of Sulfur Ylides

The synthesis commences with the preparation of a sulfur ylide intermediate.

-

To a solution of a halomethyl carbonyl compound (10 mmol) in acetone (15 mL), dimethyl sulfide (620 mg, 10 mmol) is added.

-

The mixture is stirred for 12 hours.

-

The resulting residue is filtered and washed with acetone. The solid product, a sulfonium halide, is used without further purification.

-

The sulfonium halide is then added to a solution of NaOH (400 mg, 10 mmol) in water (10 mL) at 0 °C.

-

The solution is stirred for 30 minutes and then extracted multiple times with dichloromethane.

-

The combined organic layers are washed sequentially with water and brine, dried over Na₂SO₄, filtered, and concentrated to yield the sulfur ylide, which can be used directly in the next step.[1]

Synthesis of Dimethyl 2-phenylfuran-3,4-dicarboxylate

The synthesis of the target compound involves the reaction of an acetylenic ester with a sulfur ylide.[1]

-

Dimethyl acetylenedicarboxylate (DMAD) and 2-(dimethyl-λ4-sulfanylidene)-1-phenylethan-1-one (dimethylsulfonium benzoylmethylide) are used as the model substrates.

-

The reaction is conducted in a solvent such as 1,2-dichloroethane (DCE), DMF, MeCN, or DMSO under a nitrogen atmosphere.

-

The reactant ratio and solvent are optimized to maximize the yield of the product, dimethyl 2-phenylfuran-3,4-dicarboxylate.

-

Optimal yields have been reported in DMSO.[1]

Summary of Reaction Conditions and Yields

| Reactant 1 | Reactant 2 | Solvent | Yield of Dimethyl 2-phenylfuran-3,4-dicarboxylate |

| Dimethyl acetylenedicarboxylate (1a) | 2-(dimethyl-λ4-sulfanylidene)-1-phenylethan-1-one (2a) | DCE | 34-44% |

| Dimethyl acetylenedicarboxylate (1a) | 2-(dimethyl-λ4-sulfanylidene)-1-phenylethan-1-one (2a) | DMF | 57% |

| Dimethyl acetylenedicarboxylate (1a) | 2-(dimethyl-λ4-sulfanylidene)-1-phenylethan-1-one (2a) | MeCN | 50% |

| Dimethyl acetylenedicarboxylate (1a) | 2-(dimethyl-λ4-sulfanylidene)-1-phenylethan-1-one (2a) | DMSO | 81% |

Experimental Workflow and Signaling Pathways

Synthesis Workflow

The synthesis of dimethyl 2-phenylfuran-3,4-dicarboxylate proceeds through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination.

Caption: Synthesis workflow for dimethyl 2-phenylfuran-3,4-dicarboxylate.

Signaling Pathways

Specific signaling pathways involving this compound have not been elucidated in the reviewed literature. However, furan derivatives are known to exhibit a range of biological activities. For instance, some phenyl-substituted furan and oxazole carboxylic acid derivatives have been investigated as potential inhibitors of phosphodiesterase type 4 (PDE4), an enzyme involved in inflammatory pathways.[2] This suggests that furan-based compounds could potentially modulate signaling cascades related to inflammation.

The general logical relationship for investigating such a compound in a drug discovery context is outlined below.

Caption: General drug discovery workflow for a novel chemical entity.

Potential Biological Activity

While direct biological activity data for this compound is scarce, the broader class of furan derivatives has attracted significant interest in medicinal chemistry. Various furan-containing molecules have been reported to possess antibacterial, antiviral, anti-inflammatory, and antitumor properties.[3] For example, some 5-phenyl-2-furan derivatives have shown inhibitory activity against PDE4B and can block the release of TNF-α, indicating anti-inflammatory potential.[2] Additionally, other substituted phenyl-furanones have demonstrated antifungal activity.[4] These findings suggest that this compound and its analogs represent a scaffold worthy of investigation for the development of new therapeutic agents.

References

- 1. Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03563J [pubs.rsc.org]

- 2. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: synthesis and biological activity of a novel group of potential antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Bio-Based Building Block: A Technical Guide to the Discovery and History of Furan Dicarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furan dicarboxylic acids, particularly 2,5-furandicarboxylic acid (FDCA), are at the forefront of the transition from a petroleum-based to a bio-based economy. Initially discovered in the 19th century, FDCA has garnered significant recent interest as a renewable alternative to terephthalic acid, a key component in the production of polyesters like PET. This technical guide provides a comprehensive overview of the history, discovery, and evolving synthesis methodologies of furan dicarboxylic acids. It includes detailed experimental protocols for key synthesis routes, a comparative analysis of quantitative data from various catalytic systems, and visualizations of synthetic and biological pathways to serve as a valuable resource for researchers in chemistry, materials science, and drug development.

A Historical Perspective: From "Dehydromucic Acid" to a Platform Chemical

The journey of furan dicarboxylic acids began in 1876 when Rudolph Fittig and Heinzelmann first synthesized what they named "dehydromucic acid" through the reaction of concentrated hydrobromic acid with mucic acid.[1] For many years, FDCA remained a compound of academic interest with limited practical applications. However, the 21st-century push for sustainable chemistry has propelled FDCA into the spotlight. The U.S. Department of Energy identified FDCA as one of the top 12 priority chemicals for establishing a "green" chemistry industry.[1] This recognition stems from its potential to be produced from renewable carbohydrate sources and its ability to substitute for petroleum-derived aromatic monomers in polymer production.[1]

The primary precursor for modern FDCA synthesis is 5-hydroxymethylfurfural (HMF), a versatile platform chemical derived from the dehydration of C6 sugars like fructose and glucose.[2] The development of efficient methods to convert biomass-derived sugars into HMF and subsequently oxidize HMF to FDCA has been a major focus of research and industrial efforts.[2] Companies like Avantium have been pioneers in developing cost-effective routes to produce FDCA and the resulting bio-based polymer, polyethylene furanoate (PEF).[1]

Synthesis of 2,5-Furandicarboxylic Acid: A Comparative Overview

The production of FDCA is primarily achieved through the oxidation of 5-hydroxymethylfurfural (HMF). This transformation can be accomplished through various chemical and biological catalytic routes, each with its own set of conditions and efficiencies. Below is a summary of quantitative data from selected catalytic systems.

Table 1: Comparison of Catalytic Systems for the Oxidation of HMF to FDCA

| Catalyst | Oxidant | Base/Additive | Solvent | Temp. (°C) | Time (h) | HMF Conv. (%) | FDCA Yield (%) | Reference |

| Pt/C | O₂ | NaOH | Water | 90 | - | 100 | 86.4 | [3] |

| Ru/Al₂O₃ | O₂ | Na₂CO₃ | Water | 140 | - | 100 | 98 | [4] |

| Pd/CC | O₂ | K₂CO₃ | Water | 140 | 30 | 100 | 85 | [5] |

| Mo-V-O | TBHP | None | Acetonitrile | 100 | 18 | 98.2 | 94.5 | [6] |

| TEMPO/NaClO/KBr | NaClO | KBr | Water | Room Temp | ~1.2 | 100 | 100 | |

| Au/ZrO₂ | Air | NaOH | Water | 125 | 5 | >95 | 84 | |

| Ru/Cu-Co-O·MgO | O₂ | None | Water | 140 | 12 | 100 | 86.1 |

Abbreviations: HMF Conv. - 5-Hydroxymethylfurfural Conversion; FDCA Yield - 2,5-Furandicarboxylic Acid Yield; TBHP - tert-Butyl hydroperoxide; TEMPO - (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of FDCA from both HMF and fructose, reflecting common laboratory procedures.

Protocol for the Synthesis of FDCA from HMF via Pd/CC Catalysis

This protocol is adapted from the work of C.V. Pramod et al.[5]

Materials:

-

5-Hydroxymethylfurfural (HMF)

-

Potassium carbonate (K₂CO₃)

-

20 wt% Palladium on carbon catalyst (Pd/CC)

-

Deionized water

-

Oxygen gas (O₂)

-

50 mL flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a 50 mL flask, combine HMF (0.1 g, 0.79 mmol), K₂CO₃ (0.32 g, 2.37 mmol), and 20 wt% Pd/CC catalyst.

-

Add 5 mL of deionized water to the flask.

-

Set up the flask for reflux with a condenser and begin stirring the mixture.

-

Pass O₂ gas through the reaction mixture at a flow rate of 20 mL/min.

-

Heat the reaction mixture to the desired temperature (e.g., 140 °C) and maintain for 30 hours.

-

After 30 hours, cool the reaction mixture to room temperature.

-

Separate the catalyst by filtration and wash it with water and then ethanol.

-

Concentrate the filtrate to obtain the potassium salt of FDCA.

-

Acidify the residue with a suitable acid (e.g., HCl) to precipitate FDCA, which can then be collected by filtration and dried.

Protocol for the One-Pot, Two-Step Synthesis of FDCA from Fructose

This protocol is a generalized representation of a one-pot synthesis strategy.[5]

Materials:

-

Fructose

-

20 wt% Palladium on carbon catalyst (Pd/CC)

-

Deionized water

-

Nitrogen gas (N₂)

-

Potassium carbonate (K₂CO₃)

-

Oxygen gas (O₂)

-

50 mL flask

-

Heating and stirring apparatus

Procedure: Step 1: Dehydration of Fructose to HMF

-

Add fructose (0.1 g, 0.55 mmol) and the 20 wt% Pd/CC catalyst to a 50 mL flask with 5 mL of deionized water.

-

Heat the mixture to 140 °C for 9 hours under a nitrogen (N₂) atmosphere with stirring. This step converts fructose to HMF in situ.

Step 2: Oxidation of HMF to FDCA

-

After the 9-hour dehydration step, add K₂CO₃ (0.23 g, 1.66 mmol) to the reaction mixture.

-

Switch the gas supply from N₂ to O₂ at a flow rate of 20 mL/min.

-

Continue heating the reaction mixture at 140 °C for an additional 30 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Follow the separation and isolation procedure as described in protocol 3.1 (steps 7-9).

Visualizing the Pathways: Synthesis and Biological Interactions

The following diagrams, generated using the DOT language, illustrate key workflows and a known biological interaction pathway for furan dicarboxylic acid derivatives.

Synthetic Pathways to 2,5-Furandicarboxylic Acid (FDCA)

Caption: Key synthetic routes from biomass to 2,5-furandicarboxylic acid (FDCA).

Biological Pathway Inhibition by Furan-Based Dicarboxylic Acid Derivatives

Caption: Inhibition of Mur ligases by furan-based dicarboxylic acid derivatives.

Biological Activity and Drug Development Potential

While the primary focus of FDCA research has been on polymer applications, furan dicarboxylic acids and their derivatives have shown a range of biological activities. The diethyl ester of FDCA has been reported to have a strong anesthetic effect similar to cocaine, and dicalcium 2,5-furandicarboxylate has demonstrated the ability to inhibit the growth of Bacillus megaterium.[1] Furthermore, FDCA is a strong chelating agent for ions like Ca²⁺, Cu²⁺, and Pb²⁺, which has led to its use in medicine for the removal of kidney stones.[1]

In the context of drug development and specific signaling pathways, a notable example comes from derivatives of furan dicarboxylic acids. Furan-based benzene mono- and dicarboxylic acid derivatives have been identified as multiple inhibitors of the bacterial Mur ligases (MurC-MurF).[5] These enzymes are crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By competitively inhibiting the ATP-binding site of these enzymes, these furan derivatives disrupt cell wall synthesis, leading to antibacterial effects. This mechanism of action presents a promising avenue for the development of new antibiotics.

Future Outlook

The story of furan dicarboxylic acids is a compelling example of how a long-known molecule can be rediscovered and repurposed to meet modern challenges. The ongoing research into more efficient and sustainable production methods, particularly from non-food biomass, will be critical for the large-scale industrial adoption of FDCA-based polymers. In the realm of drug development, the demonstrated biological activities of FDCA and its derivatives warrant further investigation into their mechanisms of action and potential therapeutic applications. As research continues to unfold, furan dicarboxylic acids are poised to become even more significant players in the development of a sustainable and healthier future.

References

- 1. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Furan-based benzene mono- and dicarboxylic acid derivatives as multiple inhibitors of the bacterial Mur ligases (MurC-MurF): experimental and computational characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic Preparation of 2,5-Furandicarboxylic Acid (FDCA)—A Substitute of Terephthalic Acid—By the Joined Action of Three Fungal Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Determining the Solubility of Novel Compounds: A Case Study Approach Using Furan Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific quantitative solubility data for 2-Phenylfuran-3,4-dicarboxylic acid. This guide, therefore, outlines the established methodologies for determining such data, using the well-studied 2,5-Furandicarboxylic acid (FDCA) as an illustrative example to fulfill data presentation requirements. The structural differences between these compounds mean their solubility characteristics will vary.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation. This technical guide provides a comprehensive overview of the experimental protocols used to determine the solubility of a novel compound, exemplified by the hypothetical case of this compound. While specific data for this compound is not publicly available, we will detail the methodologies and present illustrative data from a related, well-researched molecule, 2,5-Furandicarboxylic acid (FDCA), to demonstrate the principles of data collection and presentation.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following protocols outline the commonly employed methods.

Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a widely used technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Apparatus and Materials:

-

Analytical balance

-

Thermostatically controlled water bath or incubator

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars or a mechanical shaker

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

The compound of interest (solute) and selected organic solvents

Procedure:

-

An excess amount of the solid compound is added to a series of vials, each containing a known volume or mass of the desired organic solvent.

-

The vials are sealed and placed in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature.

-

The mixtures are agitated (stirred or shaken) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. Preliminary studies are often conducted to determine the time required to reach equilibrium.

-

After the equilibration period, the agitation is stopped, and the vials are left undisturbed to allow the undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn using a syringe and filtered through a syringe filter to remove any undissolved particles.

-

The filtered saturated solution is then appropriately diluted with a suitable solvent.

-

The concentration of the solute in the diluted sample is determined using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

The solubility is then calculated and can be expressed in various units, such as g/100g of solvent, molality, or mole fraction.

Polythermal Method (Dynamic Method)

The polythermal method involves determining the temperature at which a solution of a known concentration becomes saturated.

Apparatus and Materials:

-

Jacketed glass vessel with a stirrer

-

Circulating water bath with precise temperature control

-

Calibrated thermometer or temperature probe

-

Light source and a photodetector or visual observation port

Procedure:

-

A mixture of the solute and solvent of a known composition is prepared in the jacketed glass vessel.

-

The mixture is heated at a controlled rate while being stirred continuously until all the solid has dissolved.

-

The clear solution is then cooled down slowly at a controlled rate.

-

The temperature at which the first solid particles appear (the cloud point) is recorded as the saturation temperature for that specific concentration.

-

This process can be repeated for different solute-solvent compositions to generate a solubility curve over a range of temperatures.

Data Presentation: Illustrative Solubility of 2,5-Furandicarboxylic Acid (FDCA)

The following tables present the mole fraction solubility (x) of 2,5-Furandicarboxylic Acid (FDCA) in various organic solvents at different temperatures. This data is provided for illustrative purposes to demonstrate how solubility data for a dicarboxylic acid might be presented.

Table 1: Mole Fraction Solubility (103x) of FDCA in Pure Solvents at Different Temperatures (K) [1]

| Temperature (K) | Methanol | 1-Butanol | Isobutanol | Acetic Acid | Water | Methyl Isobutyl Ketone (MIBK) | Ethyl Acetate | Acetonitrile |

| 313.15 | 1.98 | 0.89 | 0.81 | 0.65 | 0.35 | 0.18 | 0.12 | 0.08 |

| 323.15 | 3.15 | 1.42 | 1.28 | 1.03 | 0.55 | 0.29 | 0.19 | 0.13 |

| 333.15 | 4.89 | 2.21 | 1.99 | 1.60 | 0.86 | 0.45 | 0.30 | 0.20 |

| 343.15 | 7.45 | 3.36 | 3.03 | 2.44 | 1.31 | 0.69 | 0.46 | 0.31 |

| 353.15 | 11.12 | 5.02 | 4.52 | 3.64 | 1.95 | 1.03 | 0.69 | 0.46 |

| 363.15 | 16.35 | 7.35 | 6.62 | 5.33 | 2.85 | 1.51 | 1.01 | 0.68 |

Table 2: Weight Percent (wt%) Solubility of FDCA in Pure and Binary Solvent Systems at 293 K [2]

| Solvent System (w/w) | Solubility (wt %) |

| Water | ~0.12 |

| Acetonitrile (ACN) | ~0.02 |

| Ethanol (EtOH) | < 1 |

| Methanol (MeOH) | < 1 |

| Dimethyl Sulfoxide (DMSO) | ~12.2 |

| Tetrahydrofuran (THF) | ~1.3 |

| 20/80 H₂O/DMSO | 23.1 |

| 20/80 H₂O/THF | ~7.2 |

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical experimental workflow for determining the solubility of a compound using the isothermal saturation method.

Caption: Experimental workflow for the isothermal saturation method.

Conclusion

While direct experimental data for the solubility of this compound is not currently available, this guide provides the necessary framework for its determination. By following the detailed experimental protocols for the isothermal saturation or polythermal methods, researchers can generate reliable solubility data. The illustrative data for FDCA serves as a template for organizing and presenting such findings. The provided workflow diagram offers a clear visual guide for the experimental process. Accurate solubility data is paramount for the successful development and application of new chemical entities in research and industry.

References

Theoretical and Computational Exploration of Phenylfuran Derivatives: A Technical Guide for Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylfuran derivatives represent a promising class of heterocyclic compounds with a wide spectrum of biological activities, making them attractive scaffolds in drug discovery and development. This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to investigate the physicochemical properties, structure-activity relationships (SAR), and potential mechanisms of action of these derivatives. This document synthesizes key findings from computational chemistry studies, outlines detailed experimental protocols for their synthesis and biological evaluation, and visualizes relevant signaling pathways, offering a comprehensive resource for researchers in the field.

Introduction

The fusion of a phenyl ring and a furan moiety gives rise to a diverse family of compounds known as phenylfuran derivatives. The inherent aromaticity and tunable electronic properties of this scaffold have positioned it as a privileged structure in medicinal chemistry. Computational and theoretical studies play a pivotal role in accelerating the drug discovery process by providing insights into molecular properties and guiding the rational design of novel therapeutic agents. This guide will delve into the application of these computational techniques to phenylfuran derivatives and provide practical experimental context.

Computational Studies of Phenylfuran Derivatives

Computational chemistry offers a powerful lens through which to examine the electronic structure, reactivity, and biological interactions of phenylfuran derivatives. Density Functional Theory (DFT) is a commonly employed method to elucidate the electronic properties that govern their chemical behavior and biological activity.

Electronic Properties

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial determinants of its reactivity and intermolecular interactions. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. A smaller energy gap generally implies higher reactivity.

Computational studies on 2(5H)-furanone and its 5-methyl and 5-phenyl derivatives have provided valuable insights into the influence of the phenyl group on these electronic parameters.[1]

Table 1: Calculated Electronic Properties of Furanone Derivatives [1]

| Compound | Total Energy (Hartree) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| 2(5H)-Furanone | -304.7 | -7.21 | -1.36 | 5.85 | 4.32 |

| 2(5-Methyl)-furanone | -344.0 | -6.94 | -1.22 | 5.72 | 4.45 |

| 2(5-Phenyl)-furanone | -535.5 | -6.40 | -1.90 | 4.50 | 4.58 |

These calculations demonstrate that the introduction of a phenyl group at the 5-position of the furanone ring significantly reduces the HOMO-LUMO energy gap, suggesting enhanced reactivity, which can be advantageous for biological activity.[1]

Synthesis and Biological Evaluation

The theoretical insights gained from computational studies guide the synthesis and subsequent biological evaluation of promising phenylfuran derivatives. The following sections outline standardized protocols for these experimental procedures.

Synthesis Protocols

A variety of synthetic routes have been developed for the preparation of phenylfuran derivatives. A common and effective method for the synthesis of the parent compound, 2-phenylfuran, is the Negishi coupling reaction.[2]

Protocol 3.1.1: Synthesis of 2-Phenylfuran via Negishi Coupling [2][3]

-

Preparation of the Furylzinc Reagent:

-

Dissolve furan (0.15 mol) in 100 mL of tetrahydrofuran (THF) and cool the solution to 0 °C.

-

Slowly add n-butyllithium (2.5 M in hexanes, 0.15 mol) to the cooled solution and stir for 3 hours.

-

In a separate flask, dissolve zinc chloride (0.15 mol) in 100 mL of THF.

-

Add the furan-lithium suspension to the zinc chloride solution at room temperature and stir for 1 hour.

-

-

Coupling Reaction:

-

In another flask, add bromobenzene (0.10 mol) to a solution of tetrakis(triphenylphosphine)palladium(0) (catalytic amount) in 300 mL of THF.

-

Transfer the prepared furylzinc solution to the bromobenzene solution via cannula.

-

Heat the reaction mixture at 50 °C and stir for 24 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture and quench with 100 mL of 10% aqueous HCl.

-

Extract the aqueous layer with diethyl ether (2 x 100 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

-

Dry the organic layer over magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to yield 2-phenylfuran.[3]

-

Biological Evaluation: Anticancer Activity

The cytotoxic effects of newly synthesized phenylfuran derivatives are often evaluated against various cancer cell lines using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5][6]

Protocol 3.2.1: MTT Assay for Cell Viability [4][5][6][7]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells per well and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.[8]

-

-

Compound Treatment:

-

Prepare stock solutions of the phenylfuran derivatives in dimethyl sulfoxide (DMSO).

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

-

Incubate the plate for 4 hours at 37 °C to allow the formation of formazan crystals by viable cells.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the half-maximal inhibitory concentration (IC50) value for each compound.

-

Table 2: In Vitro Cytotoxic Activity of Selected Furan-Based Derivatives against MCF-7 Breast Cancer Cells [8]

| Compound | IC50 (µM) |

| Pyridine carbohydrazide 4 | 4.06 |

| N-phenyl triazinone 7 | 2.96 |

Mechanism of Action: Modulation of Signaling Pathways

Computational and experimental studies suggest that the biological activities of phenylfuran and related furan derivatives may be mediated through the modulation of key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10] These pathways are crucial in regulating inflammation, cell proliferation, and apoptosis, and their dysregulation is often implicated in cancer.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Some furan-containing compounds have been shown to inhibit the IKK complex, thereby suppressing NF-κB activation.[1][8][11][12][13]

MAPK Signaling Pathway

The MAPK signaling cascade is another crucial pathway involved in cell proliferation, differentiation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. Key components of this pathway include JNK and p38 MAPK. The phosphorylation of these kinases is a critical step in signal transduction. Inhibition of JNK and p38 MAPK phosphorylation has been observed with some bioactive compounds, leading to downstream effects on gene expression.[5][6][14]

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. 2.9. Western Blot Analysis of NF-κB and MAPK8 [bio-protocol.org]

- 4. 2.6. Western Blotting Analysis of Proliferating Cell Nuclear Antigen (PCNA), Canonical NF-κB, and WNT Signaling Pathway [bio-protocol.org]

- 5. INHIBITION OF JNK AND P38 MAPK PHOSPHORYLATION BY 5-(ACETYLAMINO)-4-OXO-6-PHENYL-2-HEXENOIC ACID METHYL ESTER AND 4-PHENYL-BUTENOIC ACID DECREASES SUBSTANCE P-INDUCED TNF-α UPREGULATION IN MACROPHAGES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of JNK and p38 MAPK phosphorylation by 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester and 4-phenyl-butenoic acid decreases substance P-induced TNF-α upregulation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 8. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of a novel IKK-β inhibitor by ligand-based virtual screening techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ijpcbs.com [ijpcbs.com]

An In-depth Technical Guide to the Electron-rich Nature and Aromaticity of Furan Compounds

For Researchers, Scientists, and Drug Development Professionals

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in organic chemistry and holds significant importance in the pharmaceutical sciences. Its unique electronic properties, characterized by an electron-rich nature and retained aromaticity, govern its reactivity and make it a versatile scaffold in drug design. This technical guide provides a comprehensive exploration of the core principles underlying furan's electronic structure, its aromatic character, and the implications for its chemical behavior and application in medicinal chemistry.

The Electron-Rich Character of the Furan Ring

Furan's aromaticity and electron-rich nature are intrinsically linked. The oxygen heteroatom plays a pivotal role in the electronic distribution within the ring. While oxygen is an electronegative atom, one of its lone pairs of electrons is delocalized into the cyclic π-system. This delocalization creates a stable 6π-electron system that adheres to Hückel's rule for aromaticity (4n+2 π electrons, where n=1).[1][2][3]

The involvement of the oxygen's lone pair in the aromatic sextet significantly increases the electron density of the furan ring compared to benzene. This electron-donating resonance effect outweighs the inductive electron-withdrawing effect of the oxygen atom, rendering the ring highly susceptible to attack by electrophiles.

Resonance Structures

The delocalization of the oxygen's lone pair and the π-electrons can be represented by several resonance structures. These structures illustrate the distribution of electron density and the partial negative charge on the carbon atoms, particularly at the C2 and C5 positions. This increased nucleophilicity at the α-carbons dictates the regioselectivity of many of its reactions.

Aromaticity of Furan: A Quantitative Perspective

While furan is classified as aromatic, its aromaticity is less pronounced than that of benzene. This is reflected in its lower resonance energy and can be quantified using various experimental and computational indices.

| Aromaticity Index | Furan | Benzene | Thiophene | Pyrrole |

| Resonance Energy (kcal/mol) | 16[4][5] | 36[5] | 29[4] | 21[4] |

| HOMA (Harmonic Oscillator Model of Aromaticity) | 0.46 | 1.00 | 0.75 | 0.59 |

| NICS(1) (Nucleus-Independent Chemical Shift, in ppm) | -12.5 | -9.7 | -13.6 | -15.1 |

| ASE (Aromatic Stabilization Energy, in kcal/mol) | ~18 | ~33 | ~25 | ~22 |

Note: The values for HOMA, NICS, and ASE can vary slightly depending on the computational method used.

The lower resonance energy of furan compared to benzene indicates a smaller stabilization gain from delocalization, making it more prone to reactions that can disrupt the aromatic system.

Electrophilic Aromatic Substitution: A Key Reaction

The electron-rich nature of furan makes it highly reactive towards electrophiles, undergoing electrophilic aromatic substitution (EAS) at a much faster rate than benzene. The reaction preferentially occurs at the 2-position (α-carbon) due to the greater stabilization of the cationic intermediate (arenium ion) through resonance.

Mechanism of Electrophilic Bromination

A representative example of furan's reactivity is its bromination, which proceeds readily without the need for a Lewis acid catalyst that is typically required for the bromination of benzene.

Caption: Mechanism of Electrophilic Bromination of Furan.

The arenium ion intermediate formed by attack at the C2 position is stabilized by three resonance structures, including one where the positive charge is delocalized onto the oxygen atom. In contrast, attack at the C3 position results in an intermediate with only two resonance structures, making it less stable.

Experimental Protocols for Aromaticity Determination

¹H NMR Spectroscopy

Objective: To assess the aromaticity of a furan derivative by analyzing the chemical shifts and coupling constants of its ring protons.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the furan compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Fourier transform the free induction decay (FID) to obtain the spectrum.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts (δ) of the furan ring protons. Aromatic protons in furan typically resonate in the region of δ 6.0-7.5 ppm. The degree of deshielding can be indicative of the ring current and thus aromaticity.

-

Measure the coupling constants (J) between adjacent and long-range protons. These values provide information about the electronic environment and bond orders within the ring.

-

Single-Crystal X-ray Diffraction

Objective: To determine the precise bond lengths within the furan ring, which can be used to calculate geometry-based aromaticity indices like HOMA.

Methodology:

-

Crystal Growth: Grow single crystals of the furan derivative of suitable quality (typically 0.1-0.3 mm in each dimension) by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

-

Crystal Mounting: Carefully select a well-formed, single crystal under a microscope and mount it on a goniometer head using a suitable adhesive or cryo-protectant.

-

Data Collection:

-

Mount the goniometer head on a single-crystal X-ray diffractometer.

-

Center the crystal in the X-ray beam.

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Data Processing and Structure Solution:

-

Integrate the intensities of the diffraction spots from the collected images.

-

Apply corrections for factors such as absorption and crystal decay.

-

Determine the unit cell parameters and the space group of the crystal.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

-

-

Structure Refinement:

-

Refine the atomic positions and thermal parameters of the model against the experimental diffraction data using least-squares methods.

-

The final refined structure will provide precise bond lengths and angles.

-

-

Aromaticity Analysis:

-

Use the determined C-C and C-O bond lengths to calculate the HOMA index. A value closer to 1 indicates a higher degree of aromaticity.

-

Implications in Drug Development

The electron-rich nature and aromaticity of the furan ring are key features that medicinal chemists exploit in drug design.

-

Bioisosteric Replacement: The furan ring is often used as a bioisostere for a phenyl ring.[6] This substitution can modulate a compound's physicochemical properties, such as solubility and metabolic stability, while maintaining or improving its biological activity. The furan's oxygen atom can also act as a hydrogen bond acceptor, which can be crucial for drug-receptor interactions.[7]

-

Scaffold for Bioactive Molecules: The furan nucleus is a common scaffold in a wide range of pharmaceuticals, including antibacterial agents (e.g., nitrofurantoin), anti-ulcer drugs (e.g., ranitidine), and diuretics (e.g., furosemide).[8]

-

Modulation of Reactivity: The electron-richness of the furan ring can be tuned by the introduction of electron-withdrawing or electron-donating substituents. This allows for the fine-tuning of the molecule's reactivity and interaction with biological targets. For instance, the presence of an electron-withdrawing nitro group in nitrofurantoin is crucial for its antibacterial mechanism of action.[7]

Caption: Logical Relationship of Furan's Properties and Applications.

References

- 1. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. researchgate.net [researchgate.net]

- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. ijabbr.com [ijabbr.com]

- 8. Pharmacological activity of furan derivatives [wisdomlib.org]

Methodological & Application

Synthesis Protocol for 2-Phenylfuran-3,4-dicarboxylic acid: A Detailed Guide for Researchers

For Immediate Release

This application note provides a detailed, step-by-step protocol for the synthesis of 2-Phenylfuran-3,4-dicarboxylic acid, a valuable building block in medicinal chemistry and materials science. The described method is a two-step process involving the formation of a diester intermediate, dimethyl 2-phenylfuran-3,4-dicarboxylate, followed by its hydrolysis to the target dicarboxylic acid. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Formation of Dimethyl 2-phenylfuran-3,4-dicarboxylate | 2-(dimethyl-λ⁴-sulfanylidene)-1-phenylethan-1-one, Dimethyl acetylenedicarboxylate | DMSO | 80 | 4 | 81[1] |

| 2 | Hydrolysis to this compound | Dimethyl 2-phenylfuran-3,4-dicarboxylate, Potassium Hydroxide | Methanol/Water | Ambient (~35) | 1-2 | >90 (estimated)[2] |

Experimental Protocols

Step 1: Synthesis of Dimethyl 2-phenylfuran-3,4-dicarboxylate

This procedure is adapted from a regiospecific synthesis of polysubstituted furans.[1][3]

Materials:

-

2-(dimethyl-λ⁴-sulfanylidene)-1-phenylethan-1-one (sulfur ylide)

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Dichloromethane (DCM)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of 2-(dimethyl-λ⁴-sulfanylidene)-1-phenylethan-1-one (0.5 mmol) in anhydrous DMSO (5 mL) under a nitrogen atmosphere, add dimethyl acetylenedicarboxylate (0.6 mmol, 1.2 equivalents).

-

Stir the reaction mixture at 80°C for 4 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature and dilute with water (20 mL).

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to afford pure dimethyl 2-phenylfuran-3,4-dicarboxylate. An isolated yield of 81% has been reported for this reaction.[1]

Step 2: Hydrolysis of Dimethyl 2-phenylfuran-3,4-dicarboxylate to this compound

This protocol is a general method for the efficient hydrolysis of esters using potassium hydroxide in methanol at ambient temperature.[2]

Materials:

-

Dimethyl 2-phenylfuran-3,4-dicarboxylate

-

Potassium hydroxide (KOH)

-

Methanol

-

Water

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

Procedure:

-

Dissolve dimethyl 2-phenylfuran-3,4-dicarboxylate (1 mmol) in methanol (10 mL).

-

Prepare a solution of potassium hydroxide (2.5 mmol, 2.5 equivalents) in a minimal amount of water and add it to the methanolic solution of the diester.

-

Stir the reaction mixture at ambient temperature (approximately 35°C) for 1-2 hours, monitoring the reaction progress by TLC until the starting material is consumed.[2]

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in water (20 mL) and wash with diethyl ether (2 x 10 mL) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid.

-

The this compound will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Process Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

- 1. Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03563J [pubs.rsc.org]

Application Note: Regiospecific Synthesis of Substituted Furan-3,4-dicarboxylates

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted furan cores, particularly those with a 3,4-dicarboxylate substitution pattern, are significant structural motifs in a wide array of biologically active molecules and functional materials. The development of efficient and regiospecific synthetic methods to access these scaffolds is a key area of research in organic chemistry. Classical methods like the Paal–Knorr and Feist–Benary syntheses have been widely applied, but modern advancements focus on transition-metal catalysis and tandem reactions to improve efficiency, substrate scope, and regioselectivity.[1] This document outlines detailed protocols for two prominent methods for the regiospecific synthesis of furan-3,4-dicarboxylates and related structures.

Method 1: Synthesis via Tandem Reaction of Sulfonium Ylides and Acetylenic Esters

This method provides a direct and efficient pathway to dialkyl 2-substituted furan-3,4-dicarboxylates from readily available dimethylsulfonium acylmethylides and dialkyl acetylenedicarboxylates.[1] The reaction proceeds through a sophisticated tandem sequence involving Michael addition, intramolecular nucleophilic addition, 4π ring opening, another intramolecular Michael addition, and final elimination.[1]

Logical Workflow

Caption: Tandem reaction sequence for furan-3,4-dicarboxylate synthesis.

Data Presentation: Substrate Scope and Yields

The reaction of various dimethylsulfonium 2-aryl-2-oxoethylides with dimethyl acetylenedicarboxylate demonstrates broad applicability and delivers moderate to good yields.[1]

| Entry | Ylide Substituent (Ar) | Product | Yield (%) |

| 1 | Phenyl | Dimethyl 2-phenylfuran-3,4-dicarboxylate | 82 |

| 2 | 4-Methylphenyl | Dimethyl 2-(p-tolyl)furan-3,4-dicarboxylate | 86 |

| 3 | 4-Methoxyphenyl | Dimethyl 2-(4-methoxyphenyl)furan-3,4-dicarboxylate | 84 |

| 4 | 4-Fluorophenyl | Dimethyl 2-(4-fluorophenyl)furan-3,4-dicarboxylate | 78 |

| 5 | 4-Chlorophenyl | Dimethyl 2-(4-chlorophenyl)furan-3,4-dicarboxylate | 80 |

| 6 | 4-Bromophenyl | Dimethyl 2-(4-bromophenyl)furan-3,4-dicarboxylate | 75 |

| 7 | 3,4-Dichlorophenyl | Dimethyl 2-(3,4-dichlorophenyl)furan-3,4-dicarboxylate | 74 |

| 8 | 2-Naphthyl | Dimethyl 2-(naphthalen-2-yl)furan-3,4-dicarboxylate | 85 |

| 9 | 1-Naphthyl | Dimethyl 2-(naphthalen-1-yl)furan-3,4-dicarboxylate | 75 |

Table adapted from Xu et al., 2019.[1] Reactions performed with dimethylsulfonium acylmethylides and dimethyl acetylenedicarboxylate.

Experimental Protocol

General Procedure for the Synthesis of Dialkyl 2-Aryl-furan-3,4-dicarboxylates: [1]

-

Reagents and Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the dimethylsulfonium acylmethylide (0.5 mmol, 1.0 equiv.).

-

Solvent Addition: Add 5.0 mL of dichloromethane (DCM) as the solvent.

-

Reactant Addition: Add the dialkyl acetylenedicarboxylate (0.6 mmol, 1.2 equiv.) to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a mixture of petroleum ether and ethyl acetate) to afford the pure furan-3,4-dicarboxylate product.

Method 2: Rhodium(II)-Catalyzed Synthesis of Furo[3,4-c]furans

This methodology utilizes a rhodium(II)-catalyzed reaction of 2-alkynyl 2-diazo-3-oxobutanoates to generate furo[3,4-c]furan systems.[2] These products are valuable precursors and can be considered masked furan-3,4-dicarboxylate derivatives. The reaction cascade involves the formation of a rhodium-stabilized carbenoid, which adds to the alkyne to form a vinyl carbenoid. This intermediate then cyclizes onto the adjacent carbonyl group, ultimately yielding the furo[3,4-c]furan core.[2]

Experimental Workflow

Caption: Rhodium(II)-catalyzed cascade for furo[3,4-c]furan synthesis.

Data Presentation: Product Scope and Yields

The Rh(II)-catalyzed cyclization is versatile and provides good yields for various substrates.[2]

| Entry | R¹ Substituent | R² Substituent | Product | Yield (%) |

| 1 | Me | Ph | 1,3-Dimethyl-4-phenyl-6H-furo[3,4-c]furan-6-one | 85 |

| 2 | Me | n-Pr | 1,3-Dimethyl-4-propyl-6H-furo[3,4-c]furan-6-one | 70 |

| 3 | Me | H | 1,3-Dimethyl-6H-furo[3,4-c]furan-6-one | 72 |

| 4 | Ph | Ph | 1-Methyl-3,4-diphenyl-6H-furo[3,4-c]furan-6-one | 83 |

| 5 | Me | SiMe₃ | 1,3-Dimethyl-4-(trimethylsilyl)-6H-furo[3,4-c]furan-6-one | 75 |

Table adapted from Padwa et al.[2]

Experimental Protocol

General Procedure for the Rh(II)-Catalyzed Cyclization: [2]

-

Reagents and Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve the 2-alkynyl 2-diazo-3-oxobutanoate (1.0 mmol) in 10 mL of anhydrous benzene.

-

Catalyst Addition: Add a catalytic amount of rhodium(II) acetate (Rh₂(OAc)₄, 0.5 mol %) to the solution.

-

Reaction Conditions: Reflux the mixture and monitor for the disappearance of the diazo compound (indicated by the cessation of nitrogen evolution and TLC analysis).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the residue via flash chromatography on silica gel to isolate the furo[3,4-c]furan product.

Alternative Methodologies

Other notable strategies for synthesizing substituted furans include:

-

Cobalt-Catalyzed Metalloradical Cyclization: Co(II) complexes can catalyze the reaction of α-diazocarbonyls with terminal alkynes to produce polyfunctionalized furans with complete regioselectivity under mild, neutral conditions.[3][4][5] This method is particularly noted for its high degree of functional group tolerance.[3][4]

-

Rhodium(III)-Catalyzed C-H Activation: An efficient protocol for furan synthesis involves the Rh(III)-catalyzed vinyl C-H activation of acrylic acids and their subsequent cyclization with α-diazocarbonyl compounds.[6][7]

-

Palladium-Catalyzed Oxidative Carbonylation: 3-yne-1,2-diol derivatives can be converted into furan-3-carboxylic esters via a PdI₂/KI-catalyzed oxidative carbonylation process.[8]

These alternative methods expand the toolkit available to chemists, offering different pathways that may be advantageous depending on the desired substitution pattern and available starting materials.

References

- 1. Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03563J [pubs.rsc.org]

- 2. Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Collection - Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with 뱉Diazocarbonyls: Construction of Functionalized 뱉Oligofurans - Journal of the American Chemical Society - Figshare [figshare.com]

- 5. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Furans via Rhodium(III)-Catalyzed Cyclization of Acrylic Acids with α-Diazocarbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters by direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Polymer Synthesis Utilizing 2-Phenylfuran-3,4-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the polymerization of 2-Phenylfuran-3,4-dicarboxylic acid is limited in publicly available literature. The following application notes and protocols are based on established procedures for structurally similar furan-based monomers, primarily 2,5-furandicarboxylic acid (FDCA) and its derivatives. These protocols are intended to serve as a comprehensive starting point for the investigation of this compound in polymer synthesis. The presence of a phenyl group and the 3,4-dicarboxylic acid substitution pattern are expected to influence reaction kinetics, solubility, and the final properties of the polymers.

Introduction

Furan-based polymers are a class of materials derived from renewable resources that are gaining significant attention as sustainable alternatives to their petroleum-based counterparts. 2,5-Furandicarboxylic acid (FDCA) has been extensively studied as a bio-based replacement for terephthalic acid in the production of polyesters and polyamides. The unique structure of this compound, featuring a bulky phenyl substituent and a less common 3,4-dicarboxyl arrangement, offers the potential for novel polymer architectures with distinct thermal, mechanical, and optical properties. The phenyl group may enhance thermal stability and introduce specific intermolecular interactions, while the 3,4-substitution is likely to create a less linear polymer backbone compared to 2,5-FDCA, potentially affecting crystallinity and solubility.

These application notes provide detailed protocols for the synthesis of polyesters, polyamides, and polyimides using this compound as a key monomer.

Synthesis of Polyesters via Melt Polycondensation

The synthesis of polyesters from this compound can be achieved through a two-stage melt polycondensation process. This method involves an initial esterification or transesterification step followed by a polycondensation step under high vacuum and temperature.

Experimental Protocol: Two-Stage Melt Polycondensation

Materials:

-

Dimethyl 2-Phenylfuran-3,4-dicarboxylate

-

Ethylene glycol (or other diols such as 1,3-propanediol, 1,4-butanediol)

-

Titanium(IV) isopropoxide (catalyst)

-

Antimony(III) oxide (catalyst, optional)

-

Methanol

-

Chloroform

-

Trifluoroacetic acid

Procedure:

-

Esterification/Transesterification:

-

Charge the reaction vessel with a molar ratio of dimethyl 2-phenylfuran-3,4-dicarboxylate to diol of approximately 1:1.2.

-

Add the catalyst, for instance, titanium(IV) isopropoxide, at a concentration of about 400 ppm relative to the dicarboxylic acid ester.

-

Heat the mixture under a nitrogen atmosphere with stirring. Gradually increase the temperature from 160°C to 190°C over 4-5 hours.

-

During this stage, methanol is produced as a byproduct and should be distilled off.

-

-

Polycondensation:

-

After the removal of methanol is complete, gradually apply a high vacuum (below 1 mbar).

-

Increase the temperature to 210-250°C. The exact temperature will depend on the diol used and the desired molecular weight.

-

Continue the reaction under vacuum with efficient stirring for 2-4 hours to facilitate the removal of excess diol and increase the polymer's molecular weight.

-

The viscosity of the reaction mixture will increase significantly as the polymerization progresses.

-

Once the desired viscosity is achieved, cool the reactor to room temperature under a nitrogen atmosphere.

-

The resulting polyester can be purified by dissolving it in a suitable solvent (e.g., a mixture of chloroform and trifluoroacetic acid) and precipitating it in a non-solvent like cold methanol.

-

Dry the purified polymer in a vacuum oven.

-

Data Presentation: Properties of Furan-Based Polyesters

The following table summarizes the properties of various polyesters synthesized from 2,5-furandicarboxylic acid (FDCA) with different diols, which can serve as a benchmark for polymers derived from this compound.

| Polymer Name | Diol | Tg (°C) | Tm (°C) | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |

| Poly(ethylene 2,5-furandicarboxylate) (PEF) | Ethylene glycol | 80-85 | 210-215 | 2100 | 66.7 | 4.2-60 |

| Poly(propylene 2,5-furandicarboxylate) (PPF) | 1,3-Propanediol | 89.9 | 210.4 | 2070 | - | 4.2 |

| Poly(butylene 2,5-furandicarboxylate) (PBF) | 1,4-Butanediol | 21.8-40 | 148.2 | 340 | - | 210 |

| Poly(hexamethylene 2,5-furandicarboxylate) (PHF) | 1,6-Hexanediol | - | 140 | - | - | - |

Note: The properties of polyesters from this compound are expected to differ due to the presence of the phenyl group and the 3,4-linkage, likely resulting in higher glass transition temperatures and more amorphous structures.

Visualization: Polyester Synthesis Workflow

Application Notes and Protocols: 2-Phenylfuran-3,4-dicarboxylic Acid as a Monomer for Bio-based Polyesters

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-phenylfuran-3,4-dicarboxylic acid as a promising, bio-based monomer for the synthesis of novel polyesters. The introduction of a phenyl group onto the furan ring is anticipated to impart unique thermal and mechanical properties to the resulting polymers, opening avenues for specialized applications in drug delivery and advanced materials. This document outlines the synthesis of the monomer, a detailed polymerization protocol, and a summary of expected polymer properties based on analogous furan-based polyesters.

Monomer Synthesis

The synthesis of this compound can be achieved in a two-step process starting from the synthesis of its dimethyl ester, followed by hydrolysis.

Protocol 1: Synthesis of Dimethyl 2-phenylfuran-3,4-dicarboxylate

This protocol is adapted from the regioselective synthesis of polysubstituted furans.[1] The reaction proceeds via a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination.[1]

Materials:

-

2-(dimethyl-λ4-sulfanylidene)-1-phenylethan-1-one (a sulfur ylide)

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Dichloromethane (DCM)

-

Sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(dimethyl-λ4-sulfanylidene)-1-phenylethan-1-one in dichloromethane.

-

Addition of DMAD: To the stirred solution, add dimethyl acetylenedicarboxylate (DMAD) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield dimethyl 2-phenylfuran-3,4-dicarboxylate.

Protocol 2: Hydrolysis to this compound

This is a general protocol for the hydrolysis of a furan diester to its corresponding dicarboxylic acid.

Materials:

-

Dimethyl 2-phenylfuran-3,4-dicarboxylate

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Diethyl ether

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and flask

Procedure:

-

Saponification: Dissolve dimethyl 2-phenylfuran-3,4-dicarboxylate in an ethanolic solution of potassium hydroxide.

-

Reflux: Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).

-

Cooling and Acidification: Cool the reaction mixture to room temperature and then acidify with hydrochloric acid until a precipitate forms.

-

Isolation: Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry under vacuum.

-

Purification (Optional): The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Polymerization

The following protocol describes a standard two-stage melt polycondensation method, widely used for the synthesis of furan-based polyesters.[2]

Protocol 3: Synthesis of Poly(alkylene 2-phenylfuran-3,4-dicarboxylate)

Materials:

-

This compound

-

A selected diol (e.g., 1,4-butanediol)

-

Titanium(IV) isopropoxide or another suitable catalyst

-

Antioxidant (e.g., triphenyl phosphite)

Equipment:

-

High-temperature glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

-

Vacuum pump

-

Heating mantle with temperature controller

Procedure:

-

Charging the Reactor: Charge the reactor with this compound, the diol (in a molar excess), and the antioxidant.

-

First Stage (Esterification): Heat the mixture under a nitrogen atmosphere with constant stirring. The temperature is gradually increased to promote the esterification reaction and the removal of water as a byproduct.

-

Catalyst Addition: Once the initial esterification is complete (as indicated by the amount of water collected), add the catalyst.

-